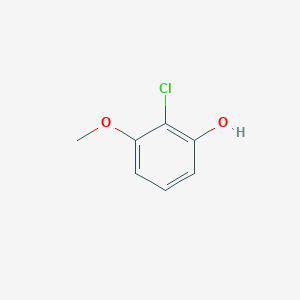
2-Chloro-3-méthoxyphénol
Vue d'ensemble
Description
2-Chloro-3-methoxyphenol is a chlorinated aromatic compound . It has a molecular formula of C7H7ClO2 and a molecular weight of 158.58 g/mol .
Synthesis Analysis
The synthesis of 2-Chloro-3-methoxyphenol has been accomplished through various methods. For instance, one method involves the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol . This process requires a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-methoxyphenol consists of a benzene ring with a chlorine atom and a methoxy group attached to it . The InChI key for this compound is QGLVWTFUWVTDEQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Chloro-3-methoxyphenol has a molecular weight of 158.58 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its topological polar surface area is 29.5 Ų .Applications De Recherche Scientifique
Recherche pharmaceutique
Dans la recherche pharmaceutique, le 2-Chloro-3-méthoxyphénol a montré de fortes propriétés antagonistes au niveau du récepteur opioïde κ . Cela suggère des applications potentielles dans le développement de traitements pour la gestion de la douleur ou les troubles de l'usage de substances.
Synthèse de molécules complexes
Le composé est utilisé en chimie synthétique comme élément constitutif de molécules plus complexes. Par exemple, il a été impliqué dans la synthèse de certains dérivés de phénoxyphénol, qui ont diverses applications industrielles et de recherche .
Environnement contrôlé et solutions de salle blanche
Enfin, le This compound pourrait être utilisé dans des solutions d'environnement contrôlé et de salle blanche, où sa stabilité dans différentes conditions peut garantir l'intégrité des processus et des produits sensibles .
Mécanisme D'action
Target of Action
It is known that chlorophenolic compounds, a group to which 2-chloro-3-methoxyphenol belongs, are often targeted by various microbial groups including bacteria, fungi, actinomycetes, and yeast . These microorganisms have the ability to metabolize various chemicals, including chlorophenolic compounds, for the generation of energy and carbon sources .
Mode of Action
It is known that chlorophenolic compounds can be degraded by microorganisms through various enzymatic reactions . The initial steps that occur before degradation of such aromatic chemicals involve various modes or mechanisms of action with the various enzymes required for the breakdown .
Biochemical Pathways
It is known that chlorophenolic compounds can be degraded by microorganisms through various biochemical pathways . The degradation of these compounds can lead to the generation of energy and carbon sources for the microorganisms .
Result of Action
It is known that the degradation of chlorophenolic compounds by microorganisms can lead to the generation of energy and carbon sources . This suggests that the action of 2-Chloro-3-methoxyphenol could potentially contribute to the energy metabolism of these microorganisms.
Action Environment
The action, efficacy, and stability of 2-Chloro-3-methoxyphenol can be influenced by various environmental factors. For instance, the degradation of chlorophenolic compounds by microorganisms can be affected by the presence of other contaminants in the environment . Additionally, the activity of these compounds can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Analyse Biochimique
Biochemical Properties
2-Chloro-3-methoxyphenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as laccase, which is involved in the oxidation of phenolic compounds. The interaction between 2-Chloro-3-methoxyphenol and laccase leads to the formation of chlorinated quinones, which are important intermediates in various biochemical pathways . Additionally, 2-Chloro-3-methoxyphenol can act as a substrate for cytochrome P450 enzymes, leading to its hydroxylation and further metabolism .
Cellular Effects
2-Chloro-3-methoxyphenol has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Chloro-3-methoxyphenol has been found to inhibit the activity of certain protein kinases, leading to alterations in cell signaling pathways . This compound can also affect gene expression by acting as a ligand for nuclear receptors, thereby modulating the transcription of specific genes . Furthermore, 2-Chloro-3-methoxyphenol can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-3-methoxyphenol involves its interactions with various biomolecules. At the molecular level, 2-Chloro-3-methoxyphenol can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes by binding to their heme groups . Additionally, 2-Chloro-3-methoxyphenol can modulate gene expression by binding to nuclear receptors and influencing their activity . These interactions result in changes in cellular processes and overall cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-3-methoxyphenol can change over time due to its stability and degradation. Studies have shown that 2-Chloro-3-methoxyphenol is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Over time, the degradation products of 2-Chloro-3-methoxyphenol can accumulate and affect cellular function. Long-term exposure to 2-Chloro-3-methoxyphenol in in vitro and in vivo studies has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-Chloro-3-methoxyphenol vary with different dosages in animal models. At low doses, 2-Chloro-3-methoxyphenol has been shown to have minimal toxic effects and can be metabolized efficiently by the liver . At high doses, 2-Chloro-3-methoxyphenol can cause adverse effects such as liver toxicity, oxidative stress, and disruption of cellular homeostasis . Threshold effects have been observed, where the compound exhibits toxic effects only above a certain concentration.
Metabolic Pathways
2-Chloro-3-methoxyphenol is involved in various metabolic pathways, including its hydroxylation by cytochrome P450 enzymes . This compound can also undergo conjugation reactions, such as glucuronidation and sulfation, leading to the formation of more water-soluble metabolites that can be excreted from the body . These metabolic pathways are crucial for the detoxification and elimination of 2-Chloro-3-methoxyphenol from the body.
Transport and Distribution
Within cells and tissues, 2-Chloro-3-methoxyphenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, 2-Chloro-3-methoxyphenol can accumulate in specific tissues, such as the liver and kidneys, where it undergoes metabolism and excretion . The distribution of 2-Chloro-3-methoxyphenol within the body is influenced by its physicochemical properties, such as its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 2-Chloro-3-methoxyphenol can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it interacts with enzymes and other biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence the localization and activity of 2-Chloro-3-methoxyphenol . Understanding the subcellular localization of 2-Chloro-3-methoxyphenol is important for elucidating its biochemical and cellular effects.
Propriétés
IUPAC Name |
2-chloro-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLVWTFUWVTDEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574849 | |
| Record name | 2-Chloro-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72232-49-6 | |
| Record name | 2-Chloro-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
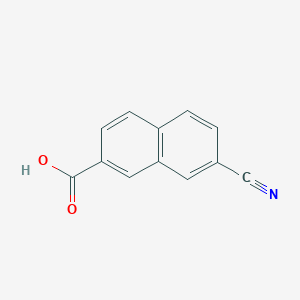
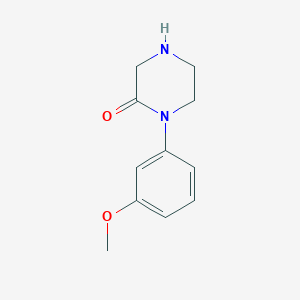
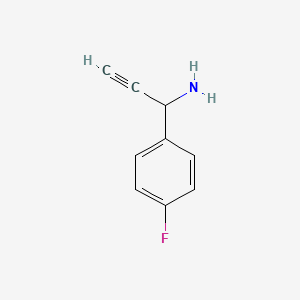


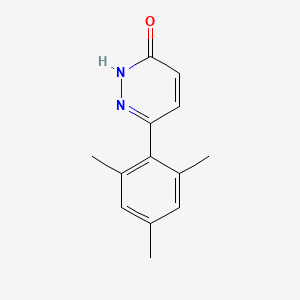
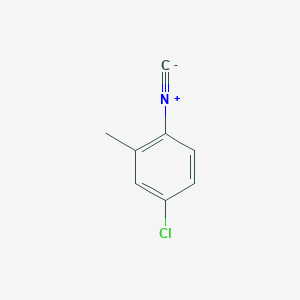
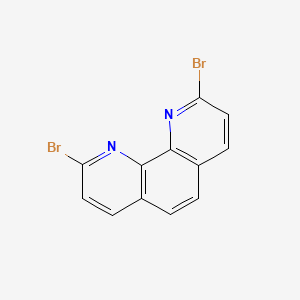

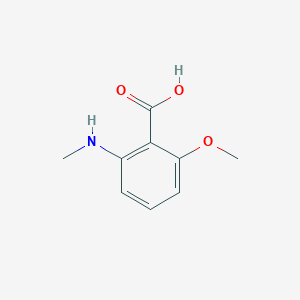
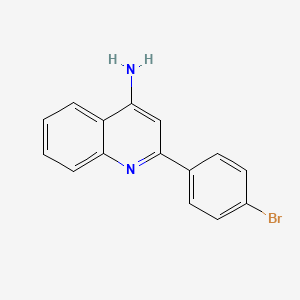
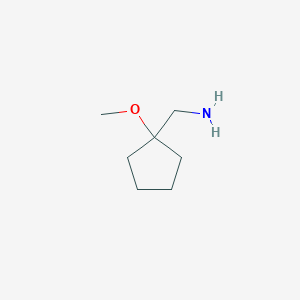
![1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone](/img/structure/B1368933.png)

